2-Chloroethyl beta-D-glucopyranoside
Overview
Description
2-Chloroethyl β-D-glucopyranoside is a chemical compound with the molecular formula C8H15ClO6 . It has a molecular weight of 242.65 . This compound is a potent intermediate for carbohydrate drug synthesis .
Synthesis Analysis
The synthesis of 2-Chloroethyl β-D-glucopyranoside involves several steps. Starting with D-glucose as a raw material, a corresponding 2, 3, 4, 6-tetra-O-acetyl-D-glucopyranosyl trichloroacetamide is prepared through acetylation, deacetylation at the C1 position, and reaction with trichloroacetinitrile . With the ester as a donor, a coupling reaction with 2-chloroethanol is performed under the catalysis of BF3∙Et2O to yield a 1, 2-trans compound 2’-chloroethyl 2, 3, 4, 6-tetra-O-acetyl-β-D-glucopyranoside . The latter is then deacetylated to obtain 2’-chloroethyl β-D-glucopyranoside .Molecular Structure Analysis
The molecular structure of 2-Chloroethyl β-D-glucopyranoside consists of a glucose molecule attached to a 2-chloroethyl group . The glucose molecule is in the pyranose form, which is a six-membered ring consisting of five carbon atoms and one oxygen atom .Physical and Chemical Properties Analysis
2-Chloroethyl β-D-glucopyranoside has a density of 1.51 . Its solubility and other physical properties are not well-documented in the literature.Safety and Hazards
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(2-chloroethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3H2/t4-,5-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKZHNKPKZLRR-JAJWTYFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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